molecular formula C16H15NO3S B3594108 methyl 4-{[2-(methylthio)benzoyl]amino}benzoate

methyl 4-{[2-(methylthio)benzoyl]amino}benzoate

Cat. No.: B3594108
M. Wt: 301.4 g/mol
InChI Key: VRJWRTHGIKRNHN-UHFFFAOYSA-N
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Description

“Methyl 4-aminobenzoate” is an organic compound used as a building block in organic synthesis . It’s also known as “Methyl PABA” and has the molecular formula H2NC6H4CO2CH3 .


Synthesis Analysis

Methyl benzoate, a related compound, is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid .


Molecular Structure Analysis

The molecular structure of “Methyl 4-aminobenzoate” consists of a benzene ring substituted with an amino group and a methyl ester group . The SMILES string representation is COC(=O)c1ccc(N)cc1 .


Chemical Reactions Analysis

Methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .


Physical and Chemical Properties Analysis

“Methyl 4-aminobenzoate” is a solid at room temperature . It has a molecular weight of 151.16 g/mol .

Mechanism of Action

While the specific mechanism of action for “methyl 4-{[2-(methylthio)benzoyl]amino}benzoate” is not available, a related compound, benzyl benzoate, exerts toxic effects on the nervous system of parasites, resulting in their death .

Safety and Hazards

While specific safety data for “methyl 4-{[2-(methylthio)benzoyl]amino}benzoate” is not available, it’s important to handle all chemicals with care. Personal protective equipment should be worn, and contact with skin, eyes, or clothing should be avoided .

Properties

IUPAC Name

methyl 4-[(2-methylsulfanylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-20-16(19)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)21-2/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJWRTHGIKRNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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